![molecular formula C23H18BrN5O4S B6482351 3-(4-bromobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 895641-09-5](/img/structure/B6482351.png)
3-(4-bromobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
The compound “3-(4-bromobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and rings. These include a bromobenzenesulfonyl group, a dimethoxyphenyl group, and a triazoloquinazolinamine group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be determined through methods such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Scientific Research Applications
- Researchers have explored the antiproliferative activities of derivatives of this compound against human cancer cell lines. These investigations aim to identify potential candidates for cancer therapy .
- Some derivatives of [1,2,4]triazolo[1,5-c]quinazolines (related to the triazoloquinazolinone scaffold) have been synthesized and evaluated for their binding affinities to adenosine A2A and A2B receptors. Understanding their interactions with these receptors can provide insights into drug design and adenosine-related diseases .
- The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a novel heterocyclic system, has been achieved using a retro Diels–Alder (RDA) procedure. Investigating the properties and reactivity of this system contributes to the field of heterocyclic chemistry .
- A theoretical study using density functional theory (DFT) investigated the kinetics and mechanism of intramolecular cycloaddition reactions involving 1,2,3-triazolo-1,4-benzoxazine. Understanding the reaction pathways and transition states provides valuable mechanistic insights .
- The stereochemistry and relative configurations of synthesized compounds have been determined using NMR spectroscopy and X-ray crystallography. These structural studies contribute to our understanding of the compound’s properties and potential interactions .
Anticancer Properties
Adenosine Receptor Modulation
Heterocyclic System Synthesis
Mechanistic Insights
Structural Characterization
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O4S/c1-32-19-12-9-15(13-20(19)33-2)25-21-17-5-3-4-6-18(17)29-22(26-21)23(27-28-29)34(30,31)16-10-7-14(24)8-11-16/h3-13H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAVVZPVJNTBFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobenzenesulfonyl)-N-(3,4-dimethoxyphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine |
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